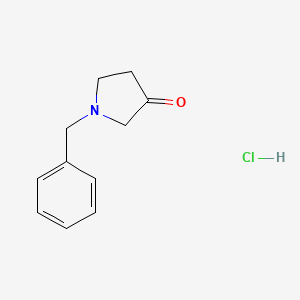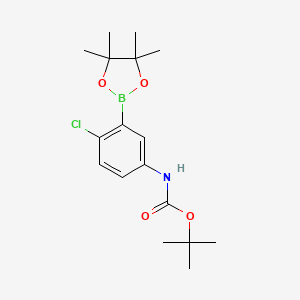
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester
Übersicht
Beschreibung
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a chemical compound that is often used in organic synthesis. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, can be synthesized through various borylation approaches . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation utilizing a radical approach has been reported .Molecular Structure Analysis
The linear formula of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is C17H25BClNO4 .Chemical Reactions Analysis
Pinacol boronic esters, including 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters can be achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .Physical And Chemical Properties Analysis
The molecular weight of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is 353.65.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. Boronic acids and boronic esters are essential reagents in this process . Specifically, 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester can serve as a boron source in SM coupling reactions, allowing the construction of complex organic molecules.
Desymmetrization Reactions
The compound has been employed in desymmetrization reactions. For example, it was used in a study involving the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution . Desymmetrization reactions are valuable for creating chiral centers and accessing enantiomerically enriched compounds.
Protodeboronation Strategies
Protodeboronation refers to the removal of a boron group from a boronic ester. Researchers have explored various strategies to achieve this transformation. For instance, less nucleophilic boron ate complexes, such as those derived from 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, have been used to prevent unwanted aryl addition during the process . This application highlights the compound’s versatility in synthetic chemistry.
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester group in the compound can undergo transmetalation with the palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis to create a variety of biologically active compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, such as the target molecule and the overall reaction conditions. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as pH, temperature, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability . For instance, the stability of boronic acids and their esters can be influenced by the pH of the environment .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester and similar compounds may involve further development of protocols for their functionalizing deboronation . Additionally, the introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBVAWBHPJEIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119431 | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester | |
CAS RN |
1080573-28-9 | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080573-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



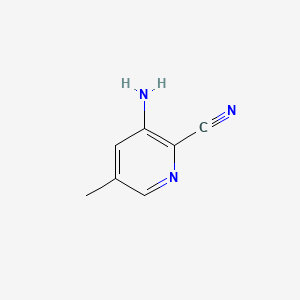
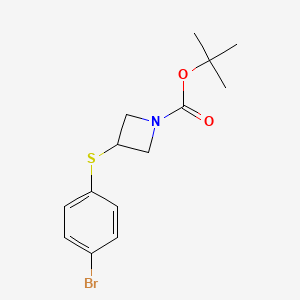
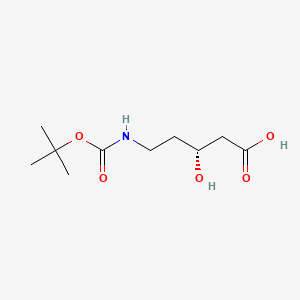

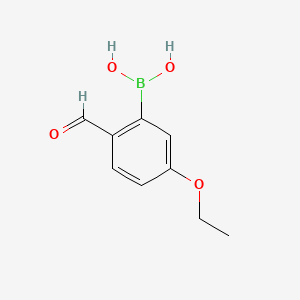
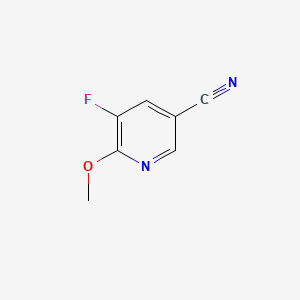
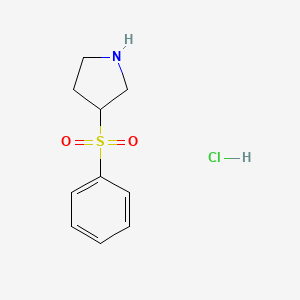
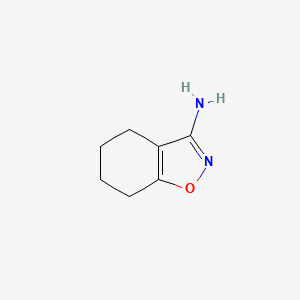

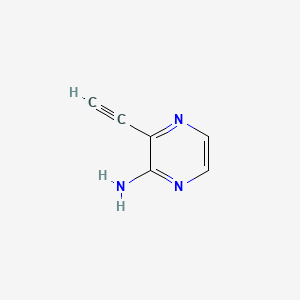
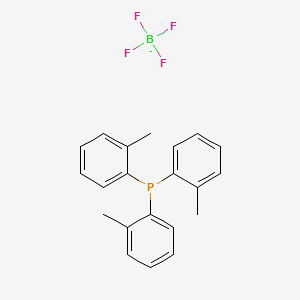

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)
